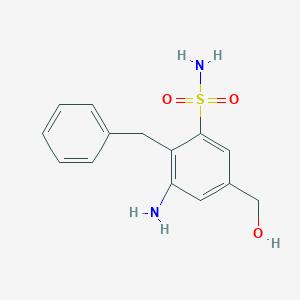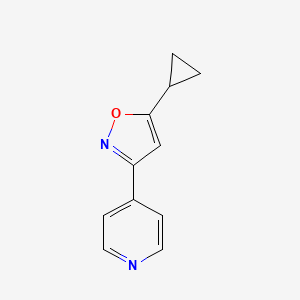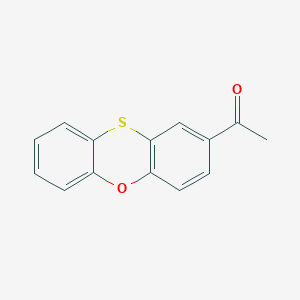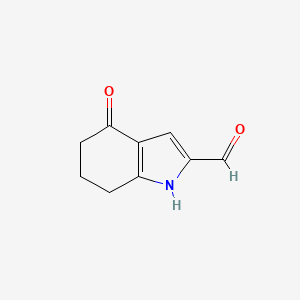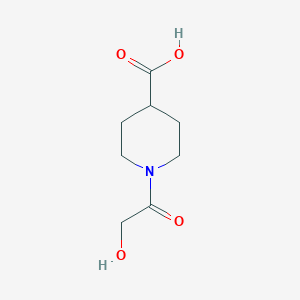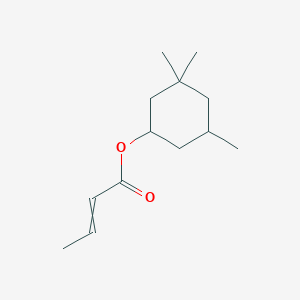
(3,3,5-trimethylcyclohexyl) but-2-enoate
Vue d'ensemble
Description
(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a but-2-enoate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,5-trimethylcyclohexyl) but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
(3,3,5-trimethylcyclohexyl) but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,3,5-trimethylcyclohexyl) but-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,5-Trimethylcyclohexyl methacrylate
- 3,3,5-Trimethylcyclohexyl acrylate
- 3,3,5-Trimethylcyclohexyl prop-2-enoate
Uniqueness
(3,3,5-trimethylcyclohexyl) but-2-enoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
105937-88-0 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(3,3,5-trimethylcyclohexyl) but-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3 |
Clé InChI |
YYXFUOKJVHMJDQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)OC1CC(CC(C1)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
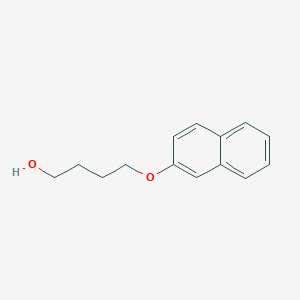
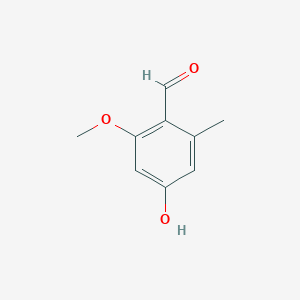
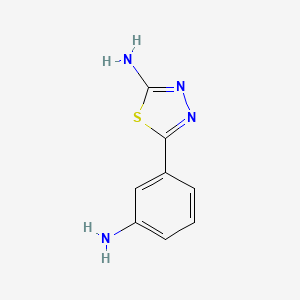
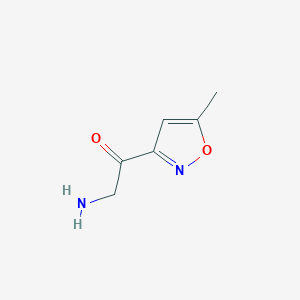
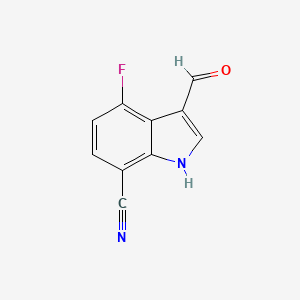
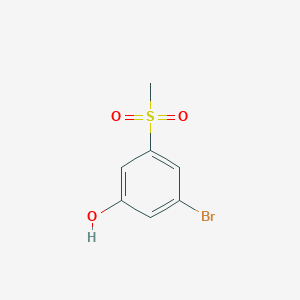
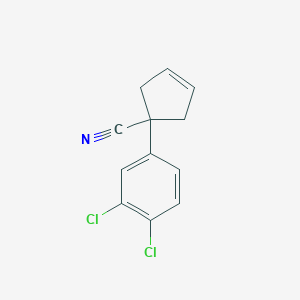
![2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate](/img/structure/B8607886.png)
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)
